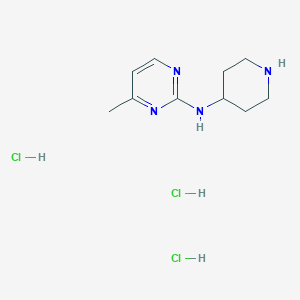

4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using classical molecular simulation methods . These methods were used for a description of an arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the intercalated molecules were placed between SO3H groups of the host layers . Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Scientific Research Applications

Nonlinear Optical Materials

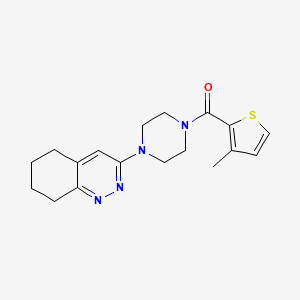

The compound’s arrangement within layered structures has been studied using molecular simulation methods. Researchers have investigated how molecules like N-(pyridin-4-yl)pyridin-4-amine (AH) and its derivatives, such as 3-methyl-N-(pyridin-4-yl)pyridin-4-amine (AMe) and 3-nitro-N-(pyridin-4-yl)pyridin-4-amine (ANO2) , interact with zirconium 4-sulfophenylphosphonate layers. These materials form a dense network of hydrogen bonds, connecting water molecules and the guests in the interlayer space. Additionally, the dipole moments of these guests have been calculated, suggesting potential use in nonlinear optics .

Leukemia Treatment

While not directly related to the compound’s optical properties, it’s worth noting that Imatinib , a therapeutic agent used to treat leukemia, inhibits tyrosine kinases. Although the structural characterization has primarily focused on its piperazin-1-ium salt forms, understanding its properties contributes to cancer research .

Kinase Inhibition

The compound’s analogs, such as 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-amine , have been explored for their kinase inhibition activity. Some derivatives exhibit ATP-competitive, nanomolar inhibition of protein kinase B (PKB) , making them potential candidates for drug development .

Pharmacophoric Benzamides

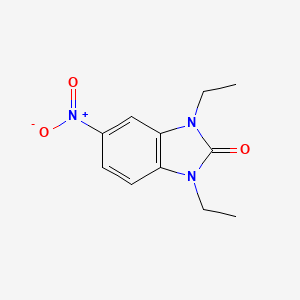

New N-benzamides containing a pharmacophoric 2-(arylamino)pyrimidine fragment have been synthesized. Although not directly related to the compound , this research highlights the broader field of pharmacophore-based drug design .

Mechanism of Action

Mode of Action

It’s known that similar compounds inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes play significant roles in the control of cell growth and differentiation .

Biochemical Pathways

The compound may affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell cycle regulation, promoting both cell proliferation and survival . The compound may also affect the mitochondrial electron transport chain, specifically acting as an inhibitor to complex I .

Pharmacokinetics

The optimization of lipophilic substitution within a series of similar compounds provided atp-competitive, nano-molar inhibitors .

Result of Action

Similar compounds have been found to promote cell proliferation and survival .

Safety and Hazards

Future Directions

The future directions in the field of piperidine derivatives are focused on the design of the push–pull molecules themselves, research is focused also on transferring the optical nonlinearity on the molecular level to macroscopic nonlinear- and electro-optic activity . A classical approach to solve this problem includes the incorporation of the push–pull chromophores into a polymeric matrix as well as the incorporation of these molecules as guests into layered inorganic compounds, which might serve as the host carriers .

properties

IUPAC Name |

4-methyl-N-piperidin-4-ylpyrimidin-2-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.3ClH/c1-8-2-7-12-10(13-8)14-9-3-5-11-6-4-9;;;/h2,7,9,11H,3-6H2,1H3,(H,12,13,14);3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOXWFPEEOFYFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC2CCNCC2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine trihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3009988.png)

![methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B3009992.png)

![1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine](/img/structure/B3009996.png)

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B3010001.png)